
2,2-Dimethyl-3',4',5'-trifluorobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone is a chemical compound with the CAS Number: 898766-08-0. It has a molecular weight of 230.23 and its IUPAC name is 2,2-dimethyl-1-(3,4,5-trifluorophenyl)-1-butanone .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone can be represented by the InChI code: 1S/C12H13F3O/c1-4-12(2,3)11(16)7-5-8(13)10(15)9(14)6-7/h5-6H,4H2,1-3H3 .Applications De Recherche Scientifique
Synthetic Applications
2,2-Dimethyl-3',4',5'-trifluorobutyrophenone has been explored in various synthetic applications, demonstrating its versatility in organic synthesis. For example, it plays a critical role in the total synthesis of natural products such as (±)-Lespeflorins A3. This process involves a series of reactions including C-prenylation, catalytic cyclization, and intramolecular Michael addition reactions, leading to the formation of novel compounds with characterized structures through NMR, IR, and EI-MS techniques (Feng Ya, 2014).
Environmental Applications
In the environmental sector, derivatives of 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone, such as 2,6-Dimethylphenol, have been studied for their biodegradation capabilities. Mycobacterium neoaurum B5-4 has shown the ability to degrade 2,6-Dimethylphenol, an important chemical intermediate in plastics, effectively removing this pollutant from environments and preventing harm to aquatic life. This research highlights the potential for microbial remediation of environmental pollutants (Junbin Ji et al., 2019).
Material Science Applications
In material science, 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone derivatives have been involved in synthesizing dimethyl 2,2'-bithiophenedicarboxylates. These compounds have been studied for their solid-state structures, providing insights into the conformational preferences of bithiophene derivatives. Such research contributes to the understanding of molecular geometry in solid states, which is crucial for the design of novel materials with specific electronic and optical properties (M. Pomerantz et al., 2002).
Pharmaceutical Applications
In the pharmaceutical domain, the chemical has been used as a starting point for synthesizing various compounds with potential biological activity. For example, research into the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound derived from pentafluoroacetophenone and dimethyl oxalate, has led to the discovery of novel fluorinated compounds with potential applications in drug development (E. V. Pimenova et al., 2003).
Safety And Hazards
When handling 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone, it’s important to take precautions. Avoid breathing dust/fume/gas/mist/vapours/spray. Do not get in eyes, on skin, or on clothing. Avoid contact during pregnancy/while nursing. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Use personal protective equipment as required .
Propriétés
IUPAC Name |
2,2-dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-4-12(2,3)11(16)7-5-8(13)10(15)9(14)6-7/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYVMDXNYLZOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642462 |
Source


|
| Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3',4',5'-trifluorobutyrophenone | |
CAS RN |
898766-08-0 |
Source


|
| Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

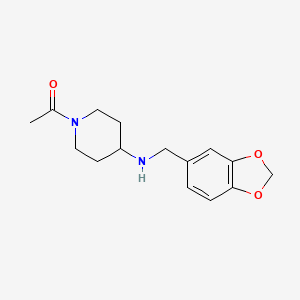
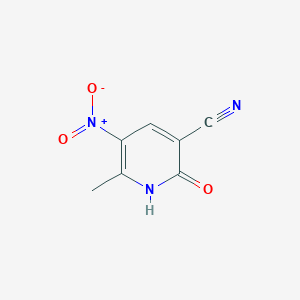
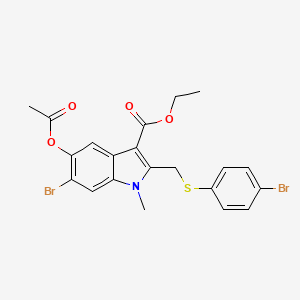
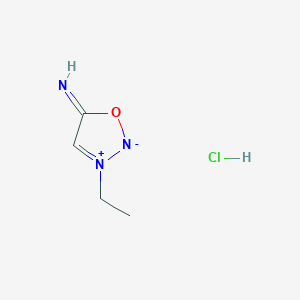
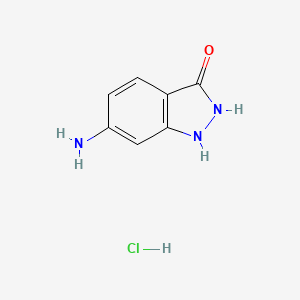
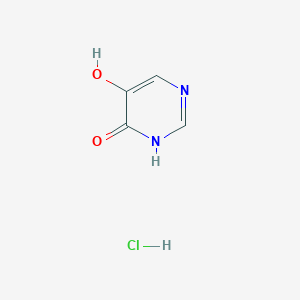
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
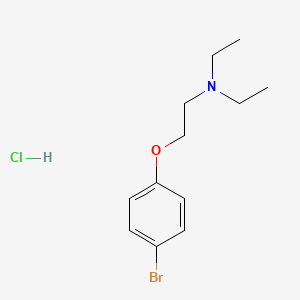

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)
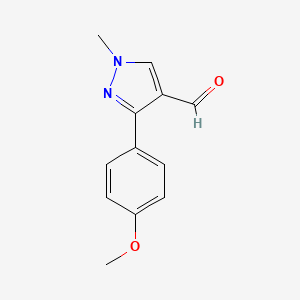
![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
